molecular formula C31H55NO7 B564565 Pravastatin 1,1,3,3-Tetramethylbutylamine CAS No. 151006-14-3

Pravastatin 1,1,3,3-Tetramethylbutylamine

Cat. No. B564565
M. Wt: 553.781
InChI Key: RKFLVBHCVKWNON-IYNICTALSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pravastatin 1,1,3,3-Tetramethylbutylamine is an HMGCR (HMG-CoA reductase) inhibitor . It is a new salt of HMG-CoA reductase inhibitor . The CAS Number is 151006-14-3 .


Synthesis Analysis

The manufacturing process of Pravastatin 1,1,3,3-Tetramethylbutylamine involves a fermentation process where mevastatin is first obtained. This is followed by the hydrolysis of the lactone group and the biological hydroxylation with Streptomyces carbophilus to introduce the allylic 6-alcohol group .


Molecular Structure Analysis

The molecular formula of Pravastatin 1,1,3,3-Tetramethylbutylamine is C31H55NO7 . The average mass is 553.771 Da and the monoisotopic mass is 553.397827 Da .


Physical And Chemical Properties Analysis

The molecular weight of Pravastatin 1,1,3,3-Tetramethylbutylamine is 553.77 . The molecular formula is C23H36O7 .

Scientific Research Applications

  • Pharmacological Properties and Therapeutic Potential in Hypercholesterolemia : Pravastatin is an HMG-CoA reductase inhibitor, effective in reducing plasma cholesterol levels by inhibiting cholesterol synthesis and increasing the catabolism of low-density lipoprotein (LDL). It is beneficial for patients with familial or nonfamilial hypercholesterolemia, showing dose-proportional reductions in total and LDL-cholesterol levels. It also increases high-density lipoprotein (HDL) cholesterol and decreases triglyceride levels (McTavish & Sorkin, 1991).

  • Effects on the Human Placenta and Preeclampsia Prevention : Pravastatin has been investigated for its effects on the human placenta and as a potential preventive treatment for preeclampsia. Research on human placental cotyledons and explants indicates that pravastatin does not significantly alter essential physiological functions of the placenta. These findings are important for considering pravastatin's use in high-risk pregnancies (Balan et al., 2017).

  • Vascular Function in Preeclampsia Models : In a mouse model of preeclampsia, pravastatin was found to improve vascular reactivity by upregulating endothelial nitric oxide synthase (eNOS) expression in the vasculature, suggesting a role in preeclampsia prevention (Fox et al., 2011).

  • Impact on Lipid-lowering Efficacy and Genetic Polymorphisms : The lipid-lowering efficacy of pravastatin may be modulated by genetic polymorphisms, such as SLCO1B1 521T-->C, which significantly influences its pharmacodynamics, particularly in Asian patients with coronary heart disease (Zhang et al., 2007).

  • Role in Chronic Rejection of Cardiac Allografts : Pravastatin has shown potential in inhibiting chronic vascular rejection in rat cardiac transplant models. It appears to inhibit synthesis and degradation of extracellular matrix proteins and block macrophage infiltration, playing a role in transplant chronic rejection (Maggard et al., 1998).

  • New Horizons in Preeclampsia Treatment : Pravastatin is among several drugs being explored for the prevention or treatment of preeclampsia, with significant preclinical and early-phase trial evidence supporting its therapeutic activity (Tong et al., 2020).

  • Influence on Transendothelial Migration and Chemotaxis : Pravastatin affects transendothelial migration and chemotaxis of human peripheral blood neutrophils and monocytes, which could play a role in its beneficial effects in coronary artery disease and inflammatory responses (Dunzendorfer et al., 1997).

Safety And Hazards

According to the safety data sheet, it is advised to avoid breathing dust/fume/gas/mist/vapours/spray. Contact with skin and eyes should be avoided. In case of contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

Future Directions

Pravastatin 1,1,3,3-Tetramethylbutylamine is intended for use in laboratory tests only as specifically prescribed in the European Pharmacopoeia . As research progresses, new applications and potential uses may be discovered.

properties

IUPAC Name

(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid;2,4,4-trimethylpentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O7.C8H19N/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;1-7(2,3)6-8(4,5)9/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);6,9H2,1-5H3/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFLVBHCVKWNON-IYNICTALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O.CC(C)(C)CC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O.CC(C)(C)CC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H55NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pravastatin 1,1,3,3-Tetramethylbutylamine

CAS RN

151006-14-3
Record name Pravastatin 1,1,3,3-tetramethylbutylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151006143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PRAVASTATIN 1,1,3,3-TETRAMETHYLBUTYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T17047131H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
4
Citations
AA Al-Badr, GAE Mostafa - Profiles of Drug Substances, Excipients and …, 2014 - Elsevier
Pravastatin sodium is an [HMG-CoA] reductase inhibitor and is a lipid-regulating drug. This monograph includes the description of the drug: nomenclature, formulae, elemental …
Number of citations: 14 www.sciencedirect.com
WB van Scheppingen, PP Lankhorst, M Hans… - Molecules, 2021 - mdpi.com
Dihydro analogues are known byproducts of the fermentative production of statins and cannot be detected with existing pharmacopoeia analysis methods. We detected …
Number of citations: 7 www.mdpi.com
KM Kim - Journal of Life Science, 2018 - koreascience.kr
Pravastatin sodium is a 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor used in the treatment of hypercholesterolemia by reducing cholesterol biosynthesis. …
Number of citations: 2 koreascience.kr
김강민 - 생명과학회지, 2018 - dbpia.co.kr
Pravastatin은 3-hydroxy-3-methylglutaryl CoA (HMG-CoA) 환원효소 억제제이며, 혈청 콜레스테롤 농도를 낮추어 심혈 관계 위험성 및 사망률을 감소시킨다. 이번 연구는 부형제, 안정화제, …
Number of citations: 3 www.dbpia.co.kr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.